molecular formula C20H20F3N3OS B460704 2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide CAS No. 664999-19-3

2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No. B460704
CAS RN: 664999-19-3
M. Wt: 407.5g/mol
InChI Key: GBVGIAGYKAPYKT-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N3OS and its molecular weight is 407.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry. The compound could potentially serve as a boron reagent due to the presence of a pyridinyl group, which may facilitate the transmetalation step in SM coupling. This application would be particularly valuable in synthesizing complex organic molecules, including pharmaceuticals and polymers .

Fluorometric Analysis

The cyanoacetamide moiety of the compound suggests its use in spectrofluorimetric methods for the determination of certain drugs. For instance, it could be involved in the fluorometric determination of antihistaminic drugs, aiding in the development of new analytical techniques for pharmaceutical analysis .

Nucleotide Synthesis

The structure hints at potential use in the synthesis of nucleotide or oligonucleotide sequences. The ethyl and methyl groups could be involved in the preparation of phosphoramidite reagents, which are essential for the synthesis of DNA and RNA sequences in automated synthesizers .

Catalysis

The compound’s structure, featuring a pyridinyl sulfanyl group, suggests its potential role as a ligand in catalysis. It could be used to stabilize transition metal complexes, which are often employed as catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits collagen prolyl-4-hydroxylase, it could potentially lead to changes in collagen formation and tissue structure .

properties

IUPAC Name

2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c1-4-16-12(2)18(20(21,22)23)15(10-24)19(26-16)28-11-17(27)25-13(3)14-8-6-5-7-9-14/h5-9,13H,4,11H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVGIAGYKAPYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)SCC(=O)NC(C)C2=CC=CC=C2)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

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